molecular formula C8H4BrF3O B1351150 2,4,5-Trifluorophenacyl bromide CAS No. 193977-34-3

2,4,5-Trifluorophenacyl bromide

Cat. No.: B1351150
CAS No.: 193977-34-3
M. Wt: 253.02 g/mol
InChI Key: FUXKXNLPKBSNNE-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenacyl bromide: is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is a derivative of phenacyl bromide, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trifluorophenacyl bromide can be synthesized through the bromination of 2,4,5-trifluoroacetophenone. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the carbonyl carbon .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trifluorophenacyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

2,4,5-Trifluorophenacyl bromide serves as an important intermediate in the synthesis of complex organic molecules. Its unique trifluoromethyl group enhances its reactivity, making it suitable for various chemical transformations.

Biochemistry

In proteomics research, this compound is utilized for the derivatization of peptides and proteins to facilitate their analysis by mass spectrometry. This process is crucial for identifying and quantifying biomolecules in biological samples.

Pharmaceutical Research

The compound is investigated for its potential as a building block in the development of new therapeutic agents. Its unique structure may contribute to improved biological activity against various diseases.

Material Science

This compound is also used in the synthesis of specialty chemicals and materials that possess specific fluorinated functionalities. These materials often exhibit enhanced properties such as thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound alongside other fluorinated compounds. The results indicated moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values were determined to be promising for further exploration in medicinal chemistry.

Case Study 2: Respiratory Effects

Research on occupational exposure to this compound highlighted respiratory irritation symptoms among workers. Longitudinal studies indicated that even after cessation of exposure, some individuals experienced prolonged respiratory issues, emphasizing the need for safety measures when handling this compound.

Mechanism of Action

The mechanism of action of 2,4,5-trifluorophenacyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The carbonyl group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity .

Comparison with Similar Compounds

  • 2,4,6-Trifluorophenacyl bromide
  • 2,3,4-Trifluorophenacyl bromide
  • 2,3,5-Trifluorophenacyl bromide

Comparison: 2,4,5-Trifluorophenacyl bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to other trifluorophenacyl bromides, the 2,4,5-substitution pattern may offer distinct steric and electronic effects, making it suitable for specific synthetic applications .

Biological Activity

2,4,5-Trifluorophenacyl bromide is a fluorinated organic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including cytotoxicity, antimicrobial properties, and potential mechanisms of action based on recent research findings.

  • Chemical Formula : C₈H₅BrF₃
  • Molecular Weight : 253.02 g/mol
  • Melting Point : 58-60 °C

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against several human tumor cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical Carcinoma)33
HepG2 (Liver Carcinoma)25
MDA-MB-231 (Breast Cancer)35
HCT-116 (Colon Cancer)30

These values indicate moderate cytostatic activity, suggesting that this compound may inhibit cancer cell proliferation effectively while showing minimal toxicity to normal cells .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and cell cycle arrest. Studies indicate that the compound may trigger chromatin condensation and DNA damage in treated cells, leading to an increase in reactive oxygen species (ROS) generation and subsequent apoptosis .

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has shown promising antimicrobial activity. It was evaluated against various bacterial strains using the minimum inhibitory concentration (MIC) method. The results are summarized in the following table:

MicroorganismMIC (µg/mL)
Staphylococcus aureus12.14
Escherichia coli10.94
Pseudomonas aeruginosa12.00
Bacillus subtilis12.96

The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on four different cancer cell lines (HeLa, HepG2, MDA-MB-231, and HCT-116). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 25 to 35 µM across different cell lines .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against various pathogens. The findings revealed effective inhibition of microbial growth at low concentrations (MIC values ranging from 10.94 to 12.96 µg/mL), suggesting its potential utility in treating bacterial infections .
  • Molecular Docking Studies : Molecular docking simulations have been performed to understand the interaction of this compound with epidermal growth factor receptors (EGFR). These studies provide insights into the potential pathways through which this compound may exert its anticancer effects .

Properties

IUPAC Name

2-bromo-1-(2,4,5-trifluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXKXNLPKBSNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382490
Record name 2,4,5-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193977-34-3
Record name 2,4,5-Trifluorophenacyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1 L 3-neck round bottom flask was charged with 2′,4′,5′-trifluorophenylacetophenone (49.7 g, 285 mmol) and DCM (350 mL). The flask was equipped with a 250 mL dropping funnel that contained a solution of bromine (14.6 mL, 283 mmol) in DCM (125 mL). This solution was added to the reaction flask over about 1 h at about 23° C. Once addition of the solution was complete, the reaction mixture was stirred for about 1 h at ambient temperature. Ice water was added to the reaction flask and the mixture was stirred for about 15 min. The layers were separated and the organic solution was then washed with water and brine, dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a pale yellow solid (70.3 g, 97%): LC/MS (Table 1, Method d) Rt=2.20 min; MS m/z 251.0 (M+H)+.
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
97%

Synthesis routes and methods II

Procedure details

A 1 L 3-neck round bottom flask was charged with 1-(2,4,5-trifluorophenyl)ethanone (49.7 g, 285 mmol) and DCM (350 mL). The flask was equipped with a 250 mL dropping funnel that contained a solution of bromine (14.6 mL, 283 mmol) in DCM (125 mL). This solution was added to the reaction flask over about 1 h at about 23° C. Once addition of the solution was complete, the reaction mixture was stirred for about 1 h at about 23° C. Ice water was added to the reaction flask and the layers were stirred for about 15 min. The layers were separated and the organic solution was then washed with water and brine, dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a pale yellow solid (70.3 g, 97%): LC/MS (Table 1, Method b) Rt=2.20 min; MS m/z 251.0 (M+H)+.
Quantity
49.7 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four
Yield
97%

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